molecular formula C5H6O5 B13428926 beta-Hydroxyparaconic Acid

beta-Hydroxyparaconic Acid

Cat. No.: B13428926
M. Wt: 146.10 g/mol
InChI Key: VCYINFNRMDFDMP-UHFFFAOYSA-N
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Description

Beta-Hydroxyparaconic Acid: is an organic compound belonging to the class of beta-hydroxy acids These compounds are characterized by the presence of a hydroxy functional group (-OH) attached to the beta carbon of a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Hydroxyparaconic Acid can be synthesized through several methods. One common approach involves the fermentation of specific microorganisms, such as strains of the genus Ustilago. These microorganisms produce this compound as a byproduct during the fermentation process . The fermentation is typically carried out under acidic conditions, and the acid is recovered through concentration, lactonization, and extraction processes .

Industrial Production Methods: Industrial production of this compound often involves the use of renewable substrates and optimized fermentation conditions. For example, Ustilago rabenhorstiana has been identified as a robust microorganism capable of producing this compound from various sugar monomers . The process parameters, such as media components and fed-batch mode with glucose, are optimized to achieve high yields and productivity.

Chemical Reactions Analysis

Types of Reactions: Beta-Hydroxyparaconic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Dehydration: Typically carried out under acidic conditions or with the use of dehydrating agents.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

    Alpha-beta unsaturated acids: from dehydration.

    Alcohols or ketones: from reduction reactions.

    Substituted carboxylic acids: from substitution reactions.

Scientific Research Applications

Beta-Hydroxyparaconic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Beta-Hydroxyparaconic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various biochemical reactions, influencing metabolic processes. For example, it can be involved in the production of itaconic acid through the decarboxylation of aconitic acid . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Beta-Hydroxyparaconic Acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to participate in dehydration, oxidation, reduction, and substitution reactions makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C5H6O5

Molecular Weight

146.10 g/mol

IUPAC Name

3-hydroxy-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C5H6O5/c6-3-1-5(9,2-10-3)4(7)8/h9H,1-2H2,(H,7,8)

InChI Key

VCYINFNRMDFDMP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC1(C(=O)O)O

Origin of Product

United States

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